

independent verification of 2-(Dedimethyldeamino)deethyl Denaverine research findings

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Compound of Interest

2-(Dedimethyldeamino)deethyl
Denaverine

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Independent Verification of Denaverine and its Analogs: A Comparative Guide

Disclaimer: Publicly available research and quantitative performance data for the specific compound "2-(Dedimethyldeamino)deethyl Denaverine" are not available at the time of this publication. This guide therefore focuses on the parent compound, Denaverine, and provides a comparative analysis against other smooth muscle relaxants with similar mechanisms of action. The structural relationship between Denaverine and the requested derivative suggests that Denaverine's primary mechanisms of action would be conserved. One of the known metabolites of Denaverine is N-monodemethyl denaverine, which is formed during first-pass metabolism[1]. However, specific activity data for this metabolite is not readily available.

This guide provides an objective comparison of Denaverine's performance profile with alternative smooth muscle relaxants, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Smooth Muscle Relaxant Performance







Denaverine is an antispasmodic drug that functions as a smooth muscle relaxant.[2][3] Its mechanism of action is reported to be twofold: inhibition of phosphodiesterase (PDE) enzymes, similar to papaverine, and anticholinergic effects.[2] This dual action leads to the relaxation of smooth muscles, particularly in the urogenital and gastrointestinal tracts.[2]

For a comprehensive comparison, we will evaluate Denaverine against other well-characterized smooth muscle relaxants: Papaverine and Drotaverine as fellow PDE inhibitors, and Atropine as a classic anticholinergic agent.

Table 1: Quantitative Comparison of In Vitro Potency



Compound	Primary Mechanism(s)	Target	Assay	Potency (IC50/EC50/ Ki)	Tissue/Syst em
Denaverine	PDE Inhibition, Anticholinergi C	PDE, Muscarinic Receptors	-	Data not available	-
Papaverine	Non-selective PDE Inhibition	PDE enzymes	Inhibition of KCL-induced contraction	~30 µM (partial inhibition)	lleal smooth muscle[4]
Inhibition of phenylephrin e-induced contraction	More potent than on KCL- induced contraction	Aorta[4]			
Inhibition of Ca++ current	1-100 μM (concentratio n-dependent)	Guinea pig tracheal smooth muscle cells[5]	_		
Drotaverine	Selective PDE4 Inhibition, L- type Ca2+ channel blocking	PDE4, L-type Ca2+ channels	Relaxation of pre-contracted trachea	More potent than theophylline	Guinea pig trachea[6]
Atropine	Muscarinic Receptor Antagonist	M1, M2, M3, M4, M5 Muscarinic Receptors	Radioligand binding (Ki)	M1: 1.27 nM, M2: 3.24 nM, M3: 2.21 nM, M4: 0.77 nM, M5: 2.84 nM	Human muscarinic receptor subtypes[7]



Experimental Protocols Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol outlines a standard method for assessing the contractile and relaxant properties of compounds on isolated smooth muscle tissue.[9]

- a. Tissue Preparation:
- Humanely euthanize the animal model (e.g., rat, guinea pig) according to institutionally approved protocols.
- Dissect the desired smooth muscle tissue (e.g., aorta, ileum, trachea) and place it in a physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution, aerated with 95% O2 / 5% CO2.
- Clean the tissue of any adhering connective or fatty tissues and prepare it in the appropriate orientation (e.g., rings for blood vessels, strips for intestinal muscle).
- b. Experimental Setup:
- Mount the tissue in an isolated tissue bath chamber filled with PSS, maintained at 37°C and continuously aerated.[9]



- Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.
- Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.
- c. Measurement of Relaxation:
- Induce a stable contraction in the smooth muscle tissue using a contracting agent (agonist),
 such as phenylephrine for vascular tissue or carbachol for intestinal muscle.
- Once a plateau in contraction is reached, cumulatively add the test compound (e.g.,
 Denaverine, Papaverine, Drotaverine, Atropine) in increasing concentrations to the bath.
- Record the resulting relaxation as a percentage of the pre-induced contraction.
- Plot the concentration-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of PDE enzymes, which are responsible for the degradation of cyclic nucleotides (cAMP and cGMP).

- a. Enzyme and Substrate Preparation:
- Obtain or prepare a purified source of the PDE isoenzyme of interest (e.g., PDE4).
- Prepare a reaction buffer containing the appropriate cofactors (e.g., Mg2+).
- The substrate for the reaction will be cAMP or cGMP.
- b. Assay Procedure:
- In a multi-well plate, add the PDE enzyme, the reaction buffer, and the test compound at various concentrations.
- Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).



- Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
- Terminate the reaction.
- Quantify the amount of hydrolyzed substrate (e.g., AMP or GMP) or the remaining unhydrolyzed substrate. This can be done using various detection methods, including fluorescence-based assays or chromatography.
- c. Data Analysis:
- Calculate the percentage of PDE inhibition for each concentration of the test compound compared to a control without the inhibitor.
- Plot the inhibitor concentration against the percentage of inhibition to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Muscarinic Receptor Binding Assay

This protocol is used to determine the affinity of a compound for muscarinic acetylcholine receptors.

- a. Membrane Preparation:
- Homogenize a tissue source rich in muscarinic receptors (e.g., brain cortex, smooth muscle tissue) or use cultured cells expressing specific muscarinic receptor subtypes.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet multiple times in a suitable buffer to remove endogenous substances.
- b. Binding Assay:
- In a multi-well plate, incubate the prepared membranes with a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]N-methylscopolamine).
- Add the unlabeled test compound (e.g., Denaverine, Atropine) at various concentrations to compete with the radiolabeled ligand for binding to the receptors.



- Incubate the mixture to allow binding to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters to remove any non-specifically bound radioligand.
- Quantify the radioactivity retained on the filters using a scintillation counter.
- c. Data Analysis:
- Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like atropine) from the total binding.
- Calculate the percentage of inhibition of specific binding at each concentration of the test compound.
- Plot the concentration of the test compound against the percentage of inhibition to determine the IC50. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflow Caption: Signaling pathways of smooth muscle relaxation.

Caption: General workflow for isolated organ bath experiments.

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